

# Synthesis of Coumarin-3-Carboxylic Acid from salicylaldehyde and Meldrum's acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Coumarin-3-Carboxylic Acid*

Cat. No.: *B181612*

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## Application Notes and Protocols: Synthesis of Coumarin-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

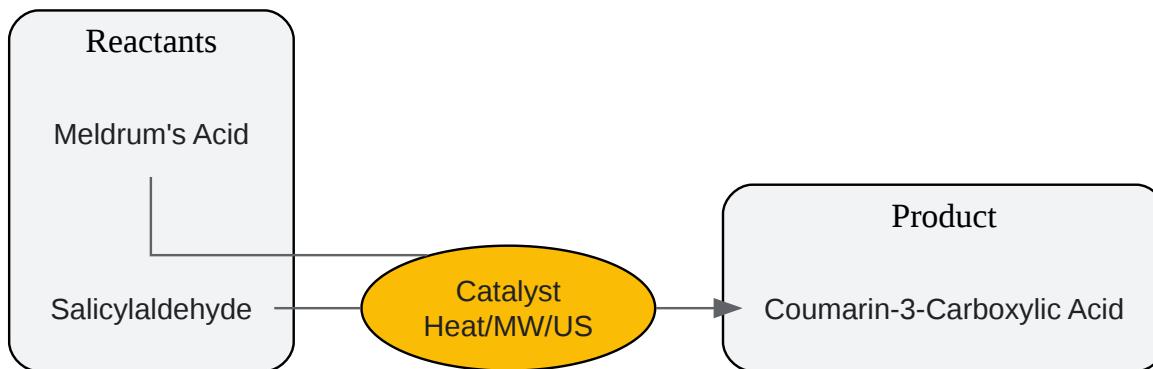
This document provides detailed protocols for the synthesis of **coumarin-3-carboxylic acid** from salicylaldehyde and Meldrum's acid via a Knoevenagel condensation followed by an intramolecular cyclization. **Coumarin-3-carboxylic acid** is a valuable scaffold in medicinal chemistry and drug development. Various synthetic methodologies are presented, including conventional heating, room temperature, microwave-assisted, and ultrasound-promoted techniques, offering a range of options to suit different laboratory settings and green chemistry objectives.

## Introduction

**Coumarin-3-carboxylic acid** is a key synthetic intermediate used in the development of novel therapeutic agents, fluorescent probes, and other functional organic molecules. The reaction of salicylaldehyde with an active methylene compound like Meldrum's acid is a common and efficient method for its preparation. This reaction proceeds through a Knoevenagel condensation, which involves the nucleophilic addition of the enolate of Meldrum's acid to the aldehyde carbonyl, followed by dehydration and subsequent intramolecular cyclization.

(lactonization) to form the coumarin ring system. The use of Meldrum's acid is particularly advantageous as the subsequent loss of acetone and carbon dioxide upon heating drives the reaction to completion.

## Reaction Scheme



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Caption: General reaction scheme for the synthesis of **coumarin-3-carboxylic acid**.

## Data Presentation: Comparison of Synthetic Methodologies

The synthesis of **coumarin-3-carboxylic acid** from salicylaldehyde and Meldrum's acid can be achieved under various conditions. The choice of catalyst, solvent, and energy source significantly impacts the reaction time and yield. A summary of different reported methods is presented below for easy comparison.

Catalyst	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Sodium Azide	Water	Room Temperature	20 h	99%	<a href="#">[1]</a> <a href="#">[2]</a>
Potassium Carbonate	Water	Room Temperature	20 h	92%	<a href="#">[1]</a> <a href="#">[2]</a>
Ytterbium Triflate (Yb(OTf) <sub>3</sub> )	Solvent-free	Microwave	-	93-98%	<a href="#">[2]</a>
None (Ultrasound)	Lemon Juice	60°C	-	91-99%	<a href="#">[2]</a>
Nano MgFe <sub>2</sub> O <sub>4</sub>	Solvent-free	45°C (Ultrasound)	-	63-73%	<a href="#">[2]</a>
FeCl <sub>3</sub>	Ethanol	70°C	6-8 h	up to 93%	<a href="#">[1]</a> <a href="#">[3]</a>
Chitosan	Water or Ethanol:Water (3:7)	75°C	10-45 min	77-88%	<a href="#">[4]</a>
Triethylamine	Solvent-free	-	-	93%	<a href="#">[5]</a>
Grinding (Mechanochemical)	8 drops of Water	Room Temperature	20 min grinding, 40 min standing	-	<a href="#">[6]</a>

## Experimental Protocols

The following are detailed protocols for the synthesis of **coumarin-3-carboxylic acid**. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed.

### Protocol 1: Room Temperature Synthesis in Water using Potassium Carbonate

This protocol is based on the green chemistry approach, utilizing water as a solvent at ambient temperature.[1][2]

#### Materials:

- Salicylaldehyde
- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Potassium carbonate ( $K_2CO_3$ )
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethanol (for recrystallization)

#### Procedure:

- In a round-bottom flask, dissolve salicylaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol) in 10 mL of deionized water.
- Add potassium carbonate (0.2 mmol, 20 mol%) to the mixture.
- Stir the reaction mixture vigorously at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.
- A precipitate will form. Collect the solid product by vacuum filtration.
- Wash the solid with cold deionized water.
- Recrystallize the crude product from ethanol to obtain pure **coumarin-3-carboxylic acid**.
- Dry the purified product under vacuum.

## Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and efficient synthesis with high yields.[\[2\]](#)

#### Materials:

- Salicylaldehyde
- Meldrum's acid
- Ytterbium triflate ( $\text{Yb}(\text{OTf})_3$ )
- Ethanol (for recrystallization)

#### Procedure:

- In a microwave-safe vessel, mix salicylaldehyde (1.0 mmol), Meldrum's acid (1.1 mmol), and ytterbium triflate (5 mol%).
- Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (optimization may be required, e.g., 100 W, 80°C) for a short period (e.g., 5-15 minutes).
- Monitor the reaction by TLC.
- After completion, allow the reaction mixture to cool to room temperature.
- Add a small amount of ethanol and triturate the solid.
- Collect the product by vacuum filtration and wash with cold ethanol.
- Further purification can be achieved by recrystallization from ethanol.

## Protocol 3: Ultrasound-Promoted Synthesis

Ultrasound irradiation provides an alternative energy source that can enhance reaction rates.[\[2\]](#)

#### Materials:

- Salicylaldehyde
- Meldrum's acid

- Solvent (e.g., water, ethanol, or vegetable juices for a greener approach)
- Ethanol (for recrystallization)

Procedure:

- In an Erlenmeyer flask, combine salicylaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol) in 10 mL of the chosen solvent.
- Place the flask in an ultrasonic cleaning bath.
- Irradiate the mixture with ultrasound at a specified temperature (e.g., 60°C) for the required time (e.g., 30-60 minutes).
- Monitor the reaction by TLC.
- Upon completion, cool the mixture and collect the precipitated product by vacuum filtration.
- Wash the solid with a small amount of cold solvent.
- Recrystallize the product from ethanol for purification.

## Product Characterization

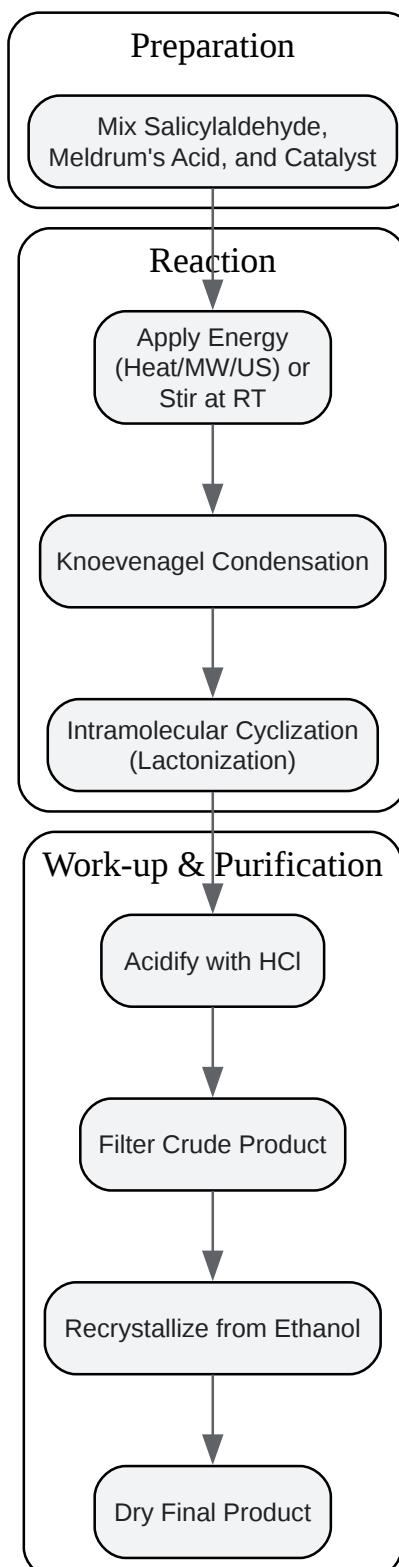
The synthesized **coumarin-3-carboxylic acid** should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Data:

- $^1\text{H}$  NMR (DMSO-d<sub>6</sub>, 400 MHz)  $\delta$  (ppm): 13.31 (br s, 1H, -COOH), 9.32 (s, 1H, H-4), 8.55 (d, J = 8.0 Hz, 1H, H-5), 8.27 (d, J = 8.8 Hz, 1H, H-8), 8.05 (d, J = 8.0 Hz, 1H, H-7), 7.75 (t, J = 8.0 Hz, 1H, H-6).[7]
- $^{13}\text{C}$  NMR (DMSO-d<sub>6</sub>, 100 MHz)  $\delta$  (ppm): 164.2, 156.7, 154.9, 143.6, 135.7, 129.7, 128.9, 126.3, 122.2, 117.1, 116.4, 112.0.[7]
- IR (KBr)  $\nu$  (cm<sup>-1</sup>): 3215 (O-H stretch of carboxylic acid), 1740 (C=O stretch of lactone), 1680 (C=O stretch of carboxylic acid), 1613 (C=C stretch).[8]

## Experimental Workflow and Logic

The synthesis of **coumarin-3-carboxylic acid** from salicylaldehyde and Meldrum's acid follows a logical sequence of steps, which can be visualized as a workflow. This workflow encompasses the initial reaction setup, the core condensation and cyclization steps, and the final product isolation and purification.



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